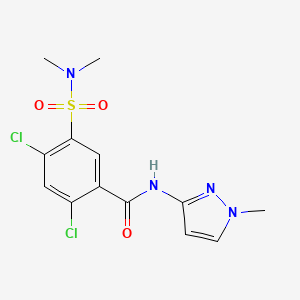![molecular formula C17H15Cl3F3N3O B4382036 2,4-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4382036.png)
2,4-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide
Overview
Description
2,4-Dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is a complex synthetic organic compound notable for its diverse applications in scientific research. This compound contains several distinctive chemical groups, including chlorinated benzamide and pyrazole moieties, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide generally involves a multi-step reaction sequence. Here’s a simplified version:
Step 1: Preparation of the 2,4-dichlorobenzamide core through chlorination and amide formation.
Step 2: Synthesis of the pyrazole ring via cyclization of appropriate precursors, often involving reactions like the Fischer indole synthesis.
Step 3: Introduction of the trifluoromethyl and cyclopropyl groups through alkylation and Friedel-Crafts type reactions.
Step 4: Final coupling of the pyrazole moiety with the benzamide core using alkylation or condensation reactions, typically under anhydrous and controlled temperature conditions.
Industrial Production Methods: For industrial production, batch processing in a controlled environment with automated equipment is common. Continuous flow chemistry techniques are often employed to enhance yield and purity. Rigorous quality control is essential, particularly when the compound is used in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations at the cyclopropyl or pyrazole moieties.
Reduction: Reduction reactions might target the chlorinated benzamide, leading to dechlorination.
Substitution: Halogen atoms can be substituted with nucleophiles in reactions like nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employing reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Products vary based on reaction type but can include derivatives with modified functional groups like hydroxyl or amino functionalities.
Scientific Research Applications
This compound’s unique structure makes it valuable in various fields:
Chemistry: Used as a reagent in synthetic chemistry for creating other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and enzymes.
Medicine: Investigated for therapeutic properties, potentially as an anti-inflammatory or anti-cancer agent.
Industry: Applications in material science for creating specialized polymers or coatings.
Mechanism of Action
2,4-Dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes or receptors in cellular pathways.
Pathways Involved: May interfere with signaling pathways in cancer cells or inflammation responses, leading to therapeutic effects. Detailed studies on binding sites and conformational changes provide insights into its mechanism.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2,4-dichlorobenzamide: Lacks the pyrazole moiety.
N-{3-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,4-dichlorobenzamide: Similar but without the cyclopropyl group.
Conclusion
2,4-Dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is a multifaceted compound with significant implications across various scientific fields
Properties
IUPAC Name |
2,4-dichloro-N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3F3N3O/c18-10-4-5-11(12(19)8-10)16(27)24-6-1-7-26-14(9-2-3-9)13(20)15(25-26)17(21,22)23/h4-5,8-9H,1-3,6-7H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOKFAHHNWQMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCCNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B4381966.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4381978.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4381987.png)
![ETHYL 4-[(5-PHENYL-3-ISOXAZOLYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4381994.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4381995.png)
![4-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4382002.png)
![4-CHLORO-N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4382009.png)
![4-[(4-chlorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382016.png)
![4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382032.png)
![4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4382034.png)
![4-[(2,4-dichlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4382039.png)
![3-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)ANILINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE](/img/structure/B4382054.png)

![2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4382068.png)
